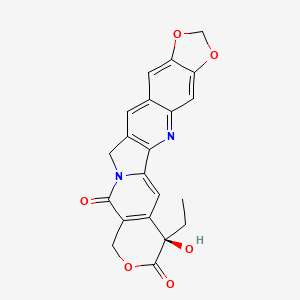

(R)-FL118

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYDENHBPRCTN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (S)-FL118

This document provides a comprehensive technical overview of (S)-FL118, a novel anti-cancer agent. It details its chemical properties, mechanism of action, and includes relevant experimental data and protocols to support further research and development.

Note on Nomenclature: The compound is consistently identified in the literature as 10,11-methylenedioxy-20(S)-camptothecin. The "(S)" designation refers to the specific stereoisomer with potent anti-tumor activity. For the remainder of this guide, the compound will be referred to as FL118, corresponding to this active (S)-enantiomer.

Core Compound Profile

FL118 is a structurally distinct analog of camptothecin, a natural alkaloid known for its anti-cancer properties.[1][2] It was identified through high-throughput screening for inhibitors of the survivin gene promoter.[3] Chemically, it is defined as 10,11-methylenedioxy-20(S)-camptothecin.[3][4] FL118 has demonstrated superior anti-tumor efficacy compared to clinically used camptothecin derivatives like irinotecan and topotecan in various human tumor xenograft models.[3][5]

Chemical Structure and Properties

-

Chemical Name: (7S)-7-ethyl-7-hydroxy-10H-[4][5]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione[6]

-

Molecular Formula: C₂₁H₁₆N₂O₆[7]

-

CAS Number: 135415-73-5[7]

-

Appearance: White to yellow solid[8]

-

Solubility: Poor water solubility is a noted challenge, though various formulations have been developed for in vivo use.[2][9][10] It is soluble in DMSO.[7]

Figure 1: Chemical Structure of FL118 (10,11-methylenedioxy-20(S)-camptothecin).

Figure 1: Chemical Structure of FL118 (10,11-methylenedioxy-20(S)-camptothecin).

Mechanism of Action

FL118 exhibits a multi-targeted mechanism of action that contributes to its potent and broad-spectrum anti-cancer activity, which is notably independent of p53 status.[5][11][12]

Inhibition of Anti-Apoptotic Proteins

The primary mechanism of FL118 is the selective inhibition of several key cancer survival proteins.[5][10][13] It downregulates the expression of:

-

Survivin (IAP family): A central molecule involved in drug resistance and inhibition of apoptosis.[4][5] FL118 was discovered based on its ability to inhibit the survivin promoter.[5]

-

Mcl-1 (Bcl-2 family): An anti-apoptotic protein crucial for the survival of many cancer cells.[5][11][14]

-

XIAP and cIAP2 (IAP family): Inhibitors of apoptosis proteins that block caspase activity.[5][11][14]

This multi-pronged inhibition of survival pathways leads to the induction of apoptosis in cancer cells.

DNA Damage and Repair Inhibition

While structurally related to camptothecins, which are potent DNA topoisomerase I (TOPO1) inhibitors, this is not the primary mode of action for FL118 at its effective nanomolar concentrations.[5][12][15] However, it does induce DNA damage, evidenced by increased levels of γH2AX.[16] Crucially, FL118 also inhibits DNA repair mechanisms. A key action is the downregulation of RAD51, a critical component of the homologous recombination repair pathway, which is mediated through its inhibition of survivin.[16] This dual action of causing DNA damage while preventing its repair enhances its cytotoxic effects.[16]

Overcoming Drug Resistance

FL118 has shown efficacy in cancer models that are resistant to other chemotherapies.[4][14] Its ability to overcome resistance is attributed to several factors:

-

It is not a substrate for common drug efflux pumps like P-glycoprotein (P-gp) and ABCG2, which are often responsible for resistance to irinotecan and topotecan.[4][11][17]

-

It actively downregulates the expression of resistance-associated proteins, including ABCG2, P-gp, and ERCC1.[4]

Signaling Pathway Interactions

FL118's activity intersects with several critical cancer signaling pathways. It has been shown to inhibit the RAF/ERK and AKT pathways, which are downstream of the frequently mutated KRAS oncogene.[14] Furthermore, the DDX5 signaling pathway has been identified as being involved in the mechanism of action for FL118 and its analogs.[3]

References

- 1. Scientists Identify Key Structural Qualities that Distinguish Novel Anticancer Agent | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. e-century.us [e-century.us]

- 11. e-century.us [e-century.us]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity – ScienceOpen [scienceopen.com]

- 14. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

(R)-FL118: A Technical Guide to its Discovery and Development

(R)-FL118 , also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a novel camptothecin analogue that has demonstrated significant potential as an anti-cancer agent. This technical guide provides a comprehensive overview of its discovery, development timeline, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

This compound was identified through a high-throughput screening (HTS) of compound libraries using a cancer cell-based survivin-reporter system.[1][2][3] The goal was to find small molecules that could inhibit the expression of survivin, a key anti-apoptotic protein overexpressed in many cancers.[3][4][5] While structurally similar to the topoisomerase I (Top1) inhibitor irinotecan, FL118 exhibited a distinct and more potent mechanism of action.[1][4][6][7] Early studies revealed that FL118's ability to inhibit cancer cell growth far exceeded its activity as a Top1 inhibitor.[1]

Development Timeline

The development of FL118 has progressed from its initial discovery to preclinical and clinical evaluation. Key milestones are outlined below:

-

Preclinical Development: Extensive in vitro and in vivo studies have been conducted to characterize the efficacy and safety of FL118. A significant breakthrough was the development of a Tween 80-free intravenous (i.v.) formulation, which improved the maximum tolerated dose by three- to seven-fold compared to the initial intraperitoneal (i.p.) formulation.[8][9] Preclinical studies demonstrated superior antitumor activity compared to several standard-of-care chemotherapeutics, including irinotecan, topotecan, doxorubicin, and cisplatin.[1]

-

Investigational New Drug (IND) Application: Canget BioTekpharma, a Roswell Park Cancer Institute spinoff, held a pre-IND meeting with the FDA in 2017.[10] The company has been actively pursuing an IND application to initiate clinical trials.[10]

-

Orphan Drug Designation: In January 2024, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to FL118 for the treatment of pancreatic cancer.[11]

-

Phase 1 Clinical Trials: A Phase 1 clinical trial for patients with advanced pancreatic ductal adenocarcinoma is currently underway to evaluate the safety, side effects, and optimal dose of FL118.[12][13][14][15] The trial involves oral administration of FL118 on days 1, 8, and 15 of a 28-day cycle.[12][13][14]

Mechanism of Action

FL118 exerts its anti-cancer effects through a multi-targeted approach, distinguishing it from other camptothecin analogues.

Multi-Target Inhibition of Anti-Apoptotic Proteins

FL118 selectively inhibits the expression of several key anti-apoptotic proteins in a p53-independent manner.[1][3][4][16] This includes:

By downregulating these proteins, FL118 promotes apoptosis in cancer cells.

Interaction with DDX5

A key discovery in understanding FL118's mechanism of action is its direct binding to the oncoprotein DDX5 (p68).[17][18] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[17][18] DDX5 is a master regulator of multiple oncogenic proteins, and its degradation by FL118 contributes to the downregulation of survivin, Mcl-1, XIAP, and cIAP2.[18]

Overcoming Drug Resistance

A significant advantage of FL118 is its ability to overcome resistance to other chemotherapeutic agents, particularly irinotecan and topotecan.[6][7][19] This is attributed to the fact that FL118 is not a substrate for the drug efflux pumps P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP, which are major contributors to multidrug resistance.[6][7][19][20]

DNA Damage and Repair

Recent studies have shown that FL118 induces DNA damage and G2/M cell cycle arrest.[21][22] A notable mechanism is the reduction of survivin levels, which in turn downregulates RAD51, a key protein in the homologous recombination repair pathway.[21][22] This inhibition of DNA repair enhances its therapeutic efficacy.[21][22]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by FL118 and a general workflow for its evaluation.

Caption: FL118 Mechanism of Action Signaling Pathway.

References

- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of survivin inhibitors and beyond: FL118 as a proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. The ASCO Post [ascopost.com]

- 9. Roswell Park Scientists Advance Findings About Novel, Low-Toxicity Anticancer Agent [bnmc.org]

- 10. RePORT ⟩ RePORTER [reporter.nih.gov]

- 11. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 12. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 13. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 16. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

(R)-FL118: A Preclinical Technical Overview in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of (R)-FL118, a promising anti-cancer agent. This compound is a specific (R)-enantiomer of the parent compound FL118, designed to offer a more favorable toxicity profile while retaining potent anti-tumor activity. This document consolidates key findings on its mechanism of action, efficacy in various cancer models, and the experimental methodologies employed in its preclinical evaluation.

Mechanism of Action: Targeting Mcl-1 for Apoptosis Induction

This compound exerts its anti-cancer effects primarily through the downregulation of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family. Mcl-1 is frequently overexpressed in various human cancers, contributing to therapeutic resistance. By promoting the degradation of Mcl-1, this compound shifts the cellular balance towards apoptosis, leading to cancer cell death.

The proposed signaling pathway for this compound-induced apoptosis is illustrated below:

Caption: Signaling pathway of this compound leading to apoptosis.

Preclinical Efficacy: In Vivo Studies

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. The following tables summarize the quantitative data from key in vivo studies.

Table 1: Efficacy of this compound in Pancreatic Cancer Xenograft Model

| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (2.5 mg/kg) |

| Treatment Schedule | Intravenously, once weekly for 4 weeks | Intravenously, once weekly for 4 weeks | Intravenously, once weekly for 4 weeks |

| Tumor Growth Inhibition | - | Significant | Complete Regression |

| Survival | All mice euthanized by day 45 | All mice survived beyond 45 days | All mice survived beyond 45 days |

| Body Weight Loss | - | Not significant | Not significant |

Table 2: Efficacy of this compound in Colon Cancer Xenograft Model

| Parameter | Vehicle Control | This compound (2.5 mg/kg) |

| Treatment Schedule | Intravenously, once weekly for 4 weeks | Intravenously, once weekly for 4 weeks |

| Tumor Growth Inhibition | - | Significant |

| Metastasis | Metastases observed | No metastases observed |

| Body Weight Loss | - | Not significant |

Experimental Protocols

This section provides an overview of the methodologies for key experiments conducted in the preclinical evaluation of this compound.

3.1. In Vivo Tumor Xenograft Studies

A representative workflow for in vivo tumor xenograft studies is depicted below:

Caption: Workflow for in vivo xenograft studies of this compound.

Protocol Details:

-

Cell Lines and Culture: Human cancer cell lines (e.g., pancreatic: MIA PaCa-2; colon: HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

-

Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered intravenously, typically on a weekly schedule. The vehicle control group receives the formulation buffer.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are monitored as indicators of toxicity.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and survival data is analyzed.

3.2. Chicken Embryo Chorioallantoic Membrane (CAM) Assay

The CAM assay is utilized to assess the anti-angiogenic potential of this compound.

Protocol Details:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C with controlled humidity.

-

Windowing: A small window is created in the eggshell to expose the CAM.

-

Drug Application: A filter disk soaked with this compound or a control substance is placed on the CAM.

-

Incubation and Observation: The eggs are further incubated, and the CAM is observed for changes in blood vessel formation.

-

Analysis: The anti-angiogenic effect is quantified by measuring the reduction in blood vessel density around the filter disk.

Summary and Future Directions

The preclinical data strongly support the potential of this compound as a novel anti-cancer agent. Its targeted mechanism of action, involving the downregulation of the key survival protein Mcl-1, provides a clear rationale for its efficacy. The in vivo studies have demonstrated significant tumor growth inhibition and even complete tumor regression in various cancer models, with a favorable toxicity profile.

Future preclinical research should focus on:

-

Elucidating the precise molecular mechanisms of this compound-induced Mcl-1 degradation.

-

Evaluating the efficacy of this compound in combination with other standard-of-care chemotherapies and targeted agents.

-

Conducting comprehensive IND-enabling toxicology and pharmacokinetic studies to support its transition to clinical trials.

The promising preclinical profile of this compound warrants its continued development as a potential new therapy for a range of human cancers.

(R)-FL118: A Technical Guide to its p53-Independent Apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-FL118, a novel camptothecin analogue, has demonstrated potent antitumor activity across a range of cancer types. A significant aspect of its mechanism of action is its ability to induce apoptosis independently of the tumor suppressor protein p53, a pathway frequently inactivated in human cancers. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced p53-independent apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations. FL118 has been shown to effectively inhibit cancer cell growth and induce apoptosis regardless of p53 status (wild type, mutant, or null).[1]

Mechanism of Action: Targeting Key Survival Proteins

This compound circumvents the p53 pathway by directly targeting and downregulating several key anti-apoptotic proteins. This multi-targeted approach disrupts critical cell survival pathways, leading to programmed cell death. The primary targets in this p53-independent mechanism are members of the Inhibitor of Apoptosis (IAP) and Bcl-2 families.

Downregulation of Anti-Apoptotic Proteins

FL118 selectively inhibits the expression of survivin, Mcl-1, XIAP, and cIAP2.[1][2][3] This inhibition occurs at the transcriptional level, as FL118 has been shown to suppress the promoter activity of genes like BIRC5 (survivin) and MCL1.[2] The downregulation of these proteins removes the brakes on the apoptotic machinery, allowing for the activation of caspases and subsequent cell death. Studies have shown that the inhibition of these target genes by FL118 is independent of p53 status.[1]

Induction of Pro-Apoptotic Proteins

Concurrently with the suppression of anti-apoptotic factors, FL118 treatment leads to an increase in the expression of pro-apoptotic proteins such as Bax and Bim.[1] This dual action of inhibiting survival signals while promoting death signals creates a cellular environment that strongly favors apoptosis.

The Role of DDX5

Recent evidence points to the RNA helicase DDX5 as a master regulator in the mechanism of FL118. FL118 has been shown to bind to, dephosphorylate, and promote the proteasomal degradation of DDX5.[4] DDX5, in turn, controls the expression of several of FL118's downstream targets, including survivin, Mcl-1, XIAP, and cIAP2.[4][5] Therefore, the degradation of DDX5 appears to be a key upstream event in FL118-induced, p53-independent apoptosis.

Quantitative Data

The efficacy of this compound in p53-deficient cancer cells has been quantified through various in vitro studies. The following tables summarize key data on its cytotoxic effects and its impact on the expression of apoptosis-related proteins.

Table 1: IC50 Values of FL118 in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| HCT-8 | Colon | Wild-Type | <1 | [2] |

| SW620 | Colon | Mutant | <1 | [2] |

| 2008 | Ovarian | Mutant | <1 | [2] |

| EKVX | Lung | Mutant | <1 | [2] |

| FaDu | Head and Neck | Wild-Type | <1 | [2] |

| HCT116 | Colorectal | Wild-Type | <6.4 | [5] |

| HepG-2 | Liver | Wild-Type | <6.4 | [5] |

| MCF-7 | Breast | Wild-Type | <6.4 | [5] |

Table 2: Effect of FL118 on Anti-Apoptotic Protein Expression

| Cell Line | Protein | FL118 Concentration | Treatment Duration | % Reduction in Protein Expression | Reference |

| EKVX | Survivin | 10 nM | 24 hours | 68 | [2] |

| EKVX | Survivin | 100 nM | 24 hours | 85 | [2] |

| HCT-8 | Survivin | 10 nM | 24 hours | 52 | [2] |

| HCT-8 | Survivin | 100 nM | 24 hours | 68 | [2] |

| FaDu | Survivin | 10 nM | 48 hours | ~50-75 | [6] |

| FaDu | Mcl-1 | 10 nM | 48 hours | ~50-75 | [6] |

| FaDu | XIAP | 10 nM | 48 hours | ~50-75 | [6] |

| FaDu | cIAP2 | 10 nM | 48 hours | ~50-75 | [6] |

| SW620 | Survivin | 10 nM | 48 hours | >75 | [6] |

| SW620 | Mcl-1 | 10 nM | 48 hours | >75 | [6] |

| SW620 | XIAP | 10 nM | 48 hours | >75 | [6] |

| SW620 | cIAP2 | 10 nM | 48 hours | >75 | [6] |

Table 3: FL118-Induced Apoptosis in Cancer Cells

| Cell Line | FL118 Concentration | Treatment Duration | Apoptosis Measurement | Result | Reference |

| HCT-8 | 10 nM | 24 hours | Cleaved PARP | 31-fold increase | [7] |

| HCT-8 | 100 nM | 24 hours | Cleaved PARP | 49-fold increase | [7] |

| HCT-8 | 10 nM | 24 hours | Activated Caspase-3 | 8-fold increase | [7] |

| HCT-8 | 100 nM | 24 hours | Activated Caspase-3 | 13-fold increase | [7] |

| HCT116 | 2.5 nM | 48 hours | Annexin V Positive Cells | Significant Increase | [5] |

| HCT116 | 5 nM | 48 hours | Annexin V Positive Cells | Significant Increase | [5] |

| HCT116 | 10 nM | 48 hours | Annexin V Positive Cells | Significant Increase | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the MTT solution and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate for 20 minutes and measure the absorbance at 492-570 nm using a microplate reader.[8]

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with PBS and lyse on ice for 30 minutes in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Clear the lysates by centrifugation and determine the total protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2, cleaved PARP, cleaved caspase-3, DDX5, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells and wash twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.[9]

Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells with a survivin or Mcl-1 promoter-luciferase reporter construct and a Renilla luciferase control vector.

-

Compound Treatment: After 16-24 hours, treat the transfected cells with this compound at various concentrations for 24 hours.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the p53-independent apoptotic activity of this compound.

Caption: FL118 p53-Independent Apoptotic Signaling Pathway.

Caption: Workflow for Quantifying Apoptosis via Annexin V/PI Staining.

Conclusion

This compound represents a promising therapeutic agent, particularly for cancers that have lost p53 function. Its ability to induce apoptosis through the p53-independent downregulation of multiple key survival proteins, including survivin, Mcl-1, XIAP, and cIAP2, provides a robust mechanism to overcome common resistance pathways. The identification of DDX5 as a master upstream regulator of these anti-apoptotic proteins further elucidates the potent and multi-faceted mechanism of action of FL118. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and capitalize on the therapeutic potential of this compound.

References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 8. protocols.io [protocols.io]

- 9. immunostep.com [immunostep.com]

(R)-FL118: A Multi-Targeted Inhibitor of Survivin and Other Key Anti-Apoptotic Proteins for Cancer Therapy

(R)-FL118, a novel small molecule, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action that extends beyond its initial identification as a survivin inhibitor. Preclinical studies have demonstrated its potent efficacy in a wide range of tumor models, including those resistant to conventional chemotherapies. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes its in vitro and in vivo anti-tumor activity, and provides comprehensive experimental protocols for its evaluation.

Introduction

This compound, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a structurally distinct analog of camptothecin.[1] While initially identified through a high-throughput screen for inhibitors of the survivin gene promoter, subsequent research has revealed that its anti-neoplastic properties stem from its ability to target multiple anti-apoptotic proteins.[1] This multi-targeted approach offers a potential advantage in overcoming the intrinsic and acquired resistance mechanisms that often limit the efficacy of single-target cancer therapies. Currently, FL118 is being investigated in a Phase 1 clinical trial for the treatment of advanced pancreatic ductal adenocarcinoma.[2][3][4]

Mechanism of Action: Beyond Survivin Inhibition

This compound exerts its anti-tumor effects through a novel mechanism that involves the direct binding to and subsequent degradation of the oncoprotein DEAD-box helicase 5 (DDX5), also known as p68.[5][6][7] This interaction leads to the dephosphorylation and proteasomal degradation of DDX5.[5][8] DDX5 acts as a master regulator of several oncogenic proteins.[5][9] By promoting the degradation of DDX5, FL118 effectively downregulates the expression of a suite of key anti-apoptotic proteins, including:

-

Survivin: A member of the inhibitor of apoptosis protein (IAP) family, survivin is involved in the regulation of mitosis and the inhibition of apoptosis.[10][11] Its overexpression in cancer is associated with a poor prognosis and resistance to therapy.[10]

-

Mcl-1: An anti-apoptotic member of the Bcl-2 family that prevents the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway.[12]

-

XIAP (X-linked inhibitor of apoptosis protein): A potent IAP that directly inhibits caspases-3, -7, and -9.[12]

-

cIAP2 (cellular inhibitor of apoptosis protein 2): Another member of the IAP family that contributes to the inhibition of apoptosis.[12]

The downregulation of these proteins by FL118 is independent of the p53 tumor suppressor status of the cancer cells, suggesting its potential efficacy in a broad range of tumors, including those with p53 mutations.[13]

In Vitro Anti-Tumor Activity

This compound has demonstrated potent cytotoxic and anti-proliferative activity across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting its significant potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| HCT-116 | Colorectal Cancer | < 6.4 | [14] |

| SW620 | Colorectal Cancer | ~1 | [1] |

| LOVO | Colorectal Cancer | < 10 | [15] |

| HT-29 | Colorectal Cancer | < 10 | [15] |

| LS1034 | Colorectal Cancer | < 10 | [15] |

| HCT-8 | Colorectal Cancer | ~1 | [1] |

| MCF-7 | Breast Cancer | < 6.4 | [14] |

| HepG2 | Liver Cancer | 10.64 | [16] |

| A549 | Lung Cancer | < 100 | [14] |

| HeLa | Cervical Cancer | < 100 | [16] |

| MSTO-211H | Mesothelioma | Not specified | [17] |

| NCI-H226 | Mesothelioma | Not specified | [17] |

| K562 | Chronic Myeloid Leukemia | < 100 | [8] |

| MM1.s | Multiple Myeloma | EC50 ~1-2 nM | [18] |

| UM9 | Multiple Myeloma | EC50 ~3-12.5 nM | [18] |

In Vivo Anti-Tumor Efficacy

Preclinical studies using xenograft models have consistently shown the superior anti-tumor activity of this compound compared to several standard-of-care chemotherapeutic agents.[1][12] It has been shown to induce tumor regression and, in some cases, complete tumor eradication.[12][17]

| Tumor Model | Cancer Type | Dosing and Schedule | Key Outcomes | Reference(s) |

| FaDu Xenograft | Head and Neck Cancer | 1.5 mg/kg, i.p., weekly x 4 | Tumor regression | [17] |

| SW620 Xenograft | Colorectal Cancer | 1.5 mg/kg, i.p., weekly x 4 | Tumor regression | [17] |

| HCT116-SN50 Xenograft | Colorectal Cancer (Irinotecan-resistant) | 1.5 mg/kg, i.p., weekly x 4 | Improved efficacy over irinotecan | [19] |

| H460 Xenograft | Lung Cancer | 1.5 mg/kg, i.p., weekly x 4 | Improved efficacy over irinotecan | [19] |

| LOVO Xenograft | Colorectal Cancer | 0.5 and 0.75 mg/kg, i.p., once weekly | Dose-dependent tumor growth inhibition | [20] |

| LOVO SN38R Xenograft | Colorectal Cancer (SN38-resistant) | Not specified | Reduced tumor size by nearly 40% | [20] |

| MSTO-211H Xenograft | Mesothelioma | i.v. administration | Tumor regression, some cures | [17] |

| NCI-H226 Xenograft | Mesothelioma | i.v. administration | Effective inhibition of tumor growth | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression levels of target proteins (e.g., Survivin, Mcl-1, XIAP, cIAP2, DDX5).

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

// Axes origin [label="", shape=point]; x_axis [label="Annexin V-FITC ->"]; y_axis [label="Propidium Iodide ->"]; origin -> x_axis; origin -> y_axis;

// Quadrants Q1 [label="Late Apoptotic / Necrotic\n(Annexin V+ / PI+)", pos="1.5,1.5!"]; Q2 [label="Necrotic\n(Annexin V- / PI+)", pos="-1.5,1.5!"]; Q3 [label="Viable\n(Annexin V- / PI-)", pos="-1.5,-1.5!"]; Q4 [label="Early Apoptotic\n(Annexin V+ / PI-)", pos="1.5,-1.5!"];

// Lines for quadrants x_line_start [pos="-3,0!", shape=point]; x_line_end [pos="3,0!", shape=point]; y_line_start [pos="0,-3!", shape=point]; y_line_end [pos="0,3!", shape=point]; x_line_start -> x_line_end; y_line_start -> y_line_end; } caption: Flow cytometry quadrants for apoptosis analysis.

Conclusion

This compound is a promising anti-cancer agent with a unique multi-targeted mechanism of action centered on the degradation of the oncoprotein DDX5. This leads to the downstream inhibition of key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2. Its potent in vitro and in vivo activity, even in drug-resistant models, underscores its therapeutic potential. The ongoing clinical evaluation of FL118 will be crucial in determining its safety and efficacy in cancer patients. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this novel therapeutic candidate.

References

- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 2. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 4. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]

- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facebook [cancer.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Anticancer drug FL118 formulation for treatment of human cancer | TREA [trea.com]

- 19. researchgate.net [researchgate.net]

- 20. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Efficacy of (R)-FL118: A Technical Guide

Abstract: (R)-FL118, a novel camptothecin analogue, demonstrates significant potential as a broad-spectrum anticancer agent. Initial in vitro studies have established its potent efficacy, which stems from a unique, multi-targeted mechanism of action that is independent of p53 status.[1][2] Unlike traditional camptothecins, the primary antitumor activity of FL118 is not solely reliant on Topoisomerase I (Top1) inhibition but is significantly attributed to its ability to selectively suppress the expression of key anti-apoptotic proteins, including Survivin, Mcl-1, XIAP, and cIAP2.[1][3][4] Recent evidence identifies the oncoprotein DDX5 as a direct molecular target, positioning FL118 as a 'molecular glue degrader' that triggers DDX5 degradation and subsequently downregulates a network of oncogenic proteins.[5][6] This guide provides a comprehensive overview of the foundational in vitro data, detailing the quantitative efficacy, experimental methodologies, and core signaling pathways associated with FL118's mechanism of action.

Core Mechanism of Action

FL118 exerts its anticancer effects through a dual mechanism. While it retains the camptothecin core and exhibits Top1 inhibitory activity, its superior potency at nanomolar concentrations is primarily due to its function as a selective gene expression inhibitor.[1][7] The compound selectively downregulates several members of the Inhibitor of Apoptosis Protein (IAP) and Bcl-2 families, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance.[1][2]

The key molecular events are:

-

Direct Binding to DDX5: FL118 directly binds to the oncoprotein DDX5 (p68), an RNA helicase that regulates the expression of numerous cancer-driving genes.[5][6]

-

DDX5 Degradation: This binding event leads to the rapid dephosphorylation and subsequent ubiquitin-proteasome-mediated degradation of DDX5.[6]

-

Suppression of Survival Proteins: The degradation of DDX5 results in the transcriptional suppression of its downstream targets, including Survivin, Mcl-1, XIAP, and cIAP2.[1][4][6]

-

Induction of Apoptosis: The depletion of these critical anti-apoptotic proteins shifts the cellular balance, leading to the activation of caspase-3, cleavage of PARP, and ultimately, programmed cell death.[1][3]

-

Inhibition of DNA Repair: FL118-mediated downregulation of Survivin also leads to a reduction in RAD51, a key protein in the homologous recombination DNA repair pathway, thereby sensitizing cancer cells to DNA damage.[7][8]

This multi-pronged attack allows FL118 to be effective across a wide range of tumor types and, crucially, in cancers that have developed resistance to other chemotherapies.[9]

Quantitative In Vitro Efficacy Data

FL118 has demonstrated potent cytotoxic and anti-proliferative effects across a diverse panel of human cancer cell lines, often at nanomolar or even sub-nanomolar concentrations.

Table 1: Inhibition of Cancer Cell Proliferation by FL118

| Cell Line | Cancer Type | Effective Concentration / IC50 | Notes |

| H460 (CSCs) | Non-Small Cell Lung | Significant inhibition at 1 nM | More sensitive than corresponding parental cells.[10] |

| A549 (CSCs) | Non-Small Cell Lung | Significant inhibition at 100-300 nM | CSCs = Cancer Stem-like Cells.[10] |

| HCT-8 | Colorectal | < 1 nM | Effective growth inhibition at sub-nanomolar levels.[1] |

| LOVO | Colorectal | IC50 < SN38 | FL118 shows a lower IC50 value than SN38, the active metabolite of irinotecan.[7] |

| A549 | Lung | IC50 ~9 nM (for derivative 7n) | Derivatives of FL118 also show potent cytotoxicity.[6] |

| HPAF-II | Pancreatic | Synergistic activity at 20 nM | Used in combination with AMR-MeOAc.[11] |

| BxPC-3 | Pancreatic | Synergistic activity at 20 nM | Used in combination with AMR-MeOAc.[11] |

Table 2: Induction of Apoptosis and Protein Modulation by FL118

| Cell Line | Treatment | Apoptotic Effect | Key Protein Modulation |

| HCT-8 | 10 nM, 24h | Significant increase in BrdU negative cells | N/A.[1][3] |

| HCT-8 | 10-100 nM, 48-72h | 31-49% PARP cleavage | ~79-96% decrease in Survivin; 8-13 fold increase in activated Caspase 3.[1] |

| A549 & H460 (CSCs) | 10 nM, 24-48h | Significant increase in Annexin V positive cells | Downregulation of CSC markers ABCG2 and ALDH1A1.[10] |

| HPAF-II | 20 nM, 48h | Increased Annexin V positive cells & Cytochrome C release | Decreased expression of KRASG12D, Survivin, Bcl-xL, and XIAP; increased Bax.[11] |

| UMUC-3 | 10-100 nM, 24-48h | N/A | Strong inhibition of Mcl-1, Survivin, and XIAP.[12] |

| T24 | 10-100 nM, 24-48h | N/A | Inhibition of XIAP and Survivin.[12] |

Key Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the efficacy of FL118.

Cell Viability Assay (Sulphorhodamine B - SRB)

This assay estimates cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of FL118 (or vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).[13]

-

Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash and Solubilize: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Readout: Measure the optical density (OD) at ~510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Culture cells to ~70-80% confluency and treat with FL118 at the desired concentration (e.g., 10-20 nM) and duration (e.g., 24-48 hours).[10][11]

-

Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. The FITC signal (Annexin V) is plotted against the PI signal to quantify cell populations.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: After treatment with FL118, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (~20-40 µg) by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, Mcl-1, XIAP, Caspase-3, PARP, GAPDH) overnight at 4°C.[12]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Overcoming Chemotherapeutic Resistance

A significant advantage of FL118 is its ability to bypass common mechanisms of chemotherapy resistance. Many conventional drugs, including the camptothecin analogues irinotecan and topotecan, are substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and ABCG2.[9][14] These transporters act as efflux pumps, actively removing the drugs from cancer cells and reducing their intracellular concentration and efficacy.

In vitro studies have shown that FL118 is not a substrate for P-gp or ABCG2.[7][9][14] This allows FL118 to accumulate within resistant cancer cells and exert its cytotoxic effects, making it a promising candidate for treating tumors that have acquired resistance to other therapies.

Conclusion

The initial in vitro characterization of this compound reveals it to be a highly potent anticancer agent with a unique and powerful mechanism of action. By targeting the DDX5 oncoprotein, FL118 triggers the downregulation of a suite of key cancer survival proteins, leading to robust apoptosis and inhibition of proliferation across numerous cancer cell types, independent of their p53 status.[1][6] Its ability to effectively kill cancer cells at nanomolar concentrations and circumvent common drug efflux pump-mediated resistance highlights its significant therapeutic potential.[9][14] These foundational studies provide a strong rationale for the continued preclinical and clinical development of FL118 as a next-generation cancer therapeutic.

References

- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 2. e-century.us [e-century.us]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 10. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

(R)-FL118: A Multi-Targeted Inhibitor of Mcl-1, XIAP, and cIAP2 in Cancer Therapy

(R)-FL118, a novel camptothecin analogue, has emerged as a promising anti-cancer agent due to its unique ability to selectively downregulate multiple key anti-apoptotic proteins, including Myeloid Cell Leukemia-1 (Mcl-1), X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2][3][4][5][6][7][8][9] This multi-targeted approach distinguishes FL118 from other chemotherapeutic agents and provides a strong rationale for its development in treating a wide range of malignancies, including those resistant to conventional therapies.[2][4]

This technical guide provides an in-depth analysis of the molecular mechanisms underlying FL118's effects on Mcl-1, XIAP, and cIAP2, supported by a summary of quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Targeting the DDX5 Oncoprotein

Recent studies have identified the DEAD-box RNA helicase DDX5 (also known as p68) as a direct biochemical target of FL118.[10][11] FL118 is proposed to act as a "molecular glue degrader," binding to DDX5 and promoting its dephosphorylation and subsequent degradation via the ubiquitin-proteasome system.[10][11][12] The degradation of DDX5, a master regulator of various oncogenic proteins, leads to the transcriptional downregulation of its downstream targets, including Mcl-1, XIAP, and cIAP2.[10][11][13] This mechanism of action is notably independent of the p53 tumor suppressor status, suggesting FL118's potential efficacy in a broad spectrum of cancers with varying genetic backgrounds.[1][3][4][5][7][8]

Quantitative Analysis of Protein Downregulation

The inhibitory effects of this compound on Mcl-1, XIAP, and cIAP2 have been demonstrated across various cancer cell lines. The following table summarizes the key quantitative findings from preclinical studies.

| Cancer Cell Line | Target Protein | FL118 Concentration | Treatment Duration | Observed Effect | Reference |

| HCT-8 (Colon) | Mcl-1 | 10 nM | 24 hours | Significant decrease in protein expression | [3] |

| HCT-8 (Colon) | XIAP | 10 nM | 24 hours | Significant decrease in protein expression | [3] |

| HCT-8 (Colon) | cIAP2 | 10 nM | 24 hours | Significant decrease in protein expression | [3] |

| A549 (Lung) | XIAP | 10 nM, 100 nM | Not Specified | Downregulation of protein expression | [2] |

| H460 (Lung) | XIAP | 10 nM, 100 nM | Not Specified | Downregulation of protein expression | [2] |

| T24 (Bladder) | XIAP | 10-100 nM | 24-48 hours | Inhibition of protein expression | [13] |

| UMUC-3 (Bladder) | Mcl-1 | 10-100 nM | 24-48 hours | Strong inhibition of protein expression | [13] |

| UMUC-3 (Bladder) | XIAP | 10-100 nM | 24-48 hours | Strong inhibition of protein expression | [13] |

| Pancreatic Cancer Cells | XIAP | 20 nM (in combination) | 24-48 hours | Decreased protein expression | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on Mcl-1, XIAP, and cIAP2.

Western Blotting for Protein Expression Analysis

This technique is widely used to quantify the expression levels of target proteins in cell lysates.

-

Cell Lysis: Cancer cells are treated with specified concentrations of this compound or a vehicle control (DMSO) for the desired duration. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford or BCA protein assay to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for Mcl-1, XIAP, cIAP2, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed on the Western blot bands to quantify the relative protein expression levels, normalized to the loading control.

Immunoprecipitation for Protein-Protein Interaction and Ubiquitination

Immunoprecipitation is utilized to investigate protein-protein interactions and post-translational modifications like ubiquitination.

-

Cell Lysate Preparation: Cells are treated as described for Western blotting and lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The protein of interest (e.g., DDX5) is immunoprecipitated from the cell lysate by incubating with a specific primary antibody overnight at 4°C, followed by the addition of protein A/G agarose beads for 2-4 hours.

-

Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting as described above, using antibodies against interacting proteins or ubiquitin to assess ubiquitination status.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.

Figure 1: Proposed mechanism of this compound action.

Figure 2: Experimental workflow for Western Blot analysis.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to concurrently inhibit the expression of Mcl-1, XIAP, and cIAP2 through the degradation of the DDX5 oncoprotein provides a powerful strategy to overcome apoptosis resistance in cancer cells. The p53-independent nature of its action further broadens its potential clinical applicability. Continued research into the nuanced molecular interactions of FL118 and its downstream effects will be crucial in optimizing its therapeutic use for a variety of cancers. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals dedicated to advancing this promising anti-cancer agent.

References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 4. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Antitumor Activity of FL118, a Survivin, Mcl-1, XIAP, and cIAP2 Selective Inhibitor, Is Highly Dependent on Its Primary Structure and Steric Configuration - Molecular Pharmaceutics - Figshare [acs.figshare.com]

- 7. e-century.us [e-century.us]

- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity – ScienceOpen [scienceopen.com]

- 9. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comparative Analysis of FL118 and Irinotecan: Structural Insights and Mechanistic Divergence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

FL118 and irinotecan, both derivatives of the natural alkaloid camptothecin, represent significant advancements in cancer chemotherapy. While sharing a common structural scaffold, their subtle molecular distinctions translate into markedly different mechanisms of action, efficacy profiles, and resistance patterns. Irinotecan, a well-established topoisomerase I (Top1) inhibitor, has been a cornerstone in the treatment of various solid tumors. In contrast, FL118 emerges as a novel agent with a multi-targeted approach, demonstrating potent antitumor activity that is largely independent of Top1 inhibition. This technical guide provides a comprehensive comparison of FL118 and irinotecan, delving into their structural attributes, molecular mechanisms, preclinical efficacy, and the experimental protocols utilized for their characterization. This document aims to equip researchers and drug development professionals with a detailed understanding of these two critical anticancer compounds.

Structural Similarities and Key Differences

FL118 and irinotecan are both semi-synthetic analogs of camptothecin, a pentacyclic quinoline alkaloid. Their shared core structure is responsible for their fundamental ability to interact with the DNA-Top1 complex. However, key substitutions on this scaffold dramatically alter their pharmacological properties.

FL118 (10,11-methylenedioxy-20(S)-camptothecin) is characterized by a distinctive 10,11-methylenedioxy group on the A-ring of the camptothecin core.[1] This modification is crucial for its unique mechanism of action.

Irinotecan possesses a more complex structure, featuring a dipiperidino side chain at the C-10 position, which enhances its water solubility, a significant advantage for clinical formulation.[2][3] Irinotecan is a prodrug that is metabolized in vivo by carboxylesterases to its active form, SN-38.[2][4] SN-38 is approximately 1000 times more potent than irinotecan as a Top1 inhibitor.[4]

A direct visual comparison of their structures highlights these key differences:

Caption: Chemical structures of FL118, Irinotecan, and its active metabolite SN-38.

Mechanism of Action: A Tale of Two Pathways

The divergence in the mechanism of action between FL118 and irinotecan is a critical aspect of their pharmacological profiles.

Irinotecan: The Canonical Topoisomerase I Inhibitor

Irinotecan's anticancer activity is primarily mediated by its active metabolite, SN-38. The mechanism involves the following steps:

-

Topoisomerase I Binding: SN-38 intercalates into the DNA strand at the site of Top1-mediated single-strand breaks.[4]

-

Stabilization of the Cleavable Complex: It stabilizes the transient covalent complex formed between Top1 and the cleaved DNA strand.[2]

-

Inhibition of DNA Religation: This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.[4]

-

Induction of Double-Strand Breaks and Apoptosis: The collision of replication forks with these stabilized complexes results in lethal double-strand breaks, triggering cell cycle arrest in the S and G2 phases and ultimately leading to apoptosis.[4]

Caption: Irinotecan's mechanism of action pathway.

FL118: A Multi-Pronged Attack on Cancer Cell Survival

FL118 exhibits a distinct and multi-faceted mechanism of action that circumvents the common resistance pathways associated with Top1 inhibitors.

-

Poor Topoisomerase I Inhibition: Unlike irinotecan, FL118 is a weak inhibitor of Top1, and its anticancer activity is largely independent of Top1 status.[5][6]

-

Inhibition of Anti-Apoptotic Proteins: FL118 selectively inhibits the expression of several key anti-apoptotic proteins, including:

-

Downregulation of RAD51 and DNA Repair: FL118 has been shown to downregulate the expression of RAD51, a key protein in the homologous recombination DNA repair pathway. This inhibition of DNA repair enhances its cytotoxic effects.[7]

-

Independence from p53 Status: The inhibitory effects of FL118 on its target genes and tumor growth are independent of the p53 tumor suppressor protein status (wild-type, mutant, or null).[5]

-

Not a Substrate for ABCG2 Efflux Pump: A significant advantage of FL118 is that it is not a substrate for the ABCG2 (BCRP) efflux pump, a major mechanism of resistance to irinotecan and topotecan.[5]

Caption: FL118's multi-targeted mechanism of action.

Preclinical Efficacy: A Quantitative Comparison

The differential mechanisms of FL118 and irinotecan are reflected in their preclinical efficacy across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their cytotoxic potency.

Table 1: IC50 Values of FL118 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Cancer | < 6.4 | [8] |

| MCF-7 | Breast Cancer | < 6.4 | [8] |

| HepG-2 | Liver Cancer | < 6.4 | [8] |

| DU-145 | Prostate Cancer | 4.56 | [5] |

| A549 | Lung Cancer | 0.86 | [9] |

| 2008 | Ovarian Cancer | 37.28 | [9] |

Table 2: IC50 Values of Irinotecan and SN-38 in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Irinotecan | HCT116 | Colorectal Cancer | >10 | [10] |

| Irinotecan | HT-29 | Colorectal Cancer | >10 | [10] |

| Irinotecan | SW620 | Colorectal Cancer | >10 | [10] |

| SN-38 | HCT116 | Colorectal Cancer | 0.005 - 0.02 | [10][11] |

| SN-38 | HT-29 | Colorectal Cancer | 0.008 - 0.04 | [10][11] |

| SN-38 | SW620 | Colorectal Cancer | 0.002 - 0.01 | [10][11] |

| SN-38 | OCUM-2M | Gastric Cancer | 0.0064 | [12] |

| SN-38 | OCUM-8 | Gastric Cancer | 0.0026 | [12] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Detailed Experimental Protocols

The characterization and comparison of FL118 and irinotecan rely on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of FL118 or SN-38 (the active metabolite of irinotecan) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This assay is another colorimetric method for the determination of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed 100 µL of cell suspension (1,000-10,000 cells/well) in a 96-well plate.

-

Pre-incubation: Pre-incubate the plate for 24 hours in a humidified incubator (at 37°C, 5% CO2).

-

Drug Addition: Add 10 µL of various concentrations of the test substance to the plate.

-

Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours in the incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

Caption: Workflow for Western Blot analysis.

Protocol:

-

Sample Preparation: Treat cells with FL118 or SN-38 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Survivin, Mcl-1, RAD51, cleaved caspase-3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

Conclusion

FL118 and irinotecan, while originating from the same chemical family, exemplify the profound impact of structural modifications on pharmacological activity. Irinotecan remains a vital tool in oncology, acting as a potent Top1 inhibitor. However, its efficacy can be limited by resistance mechanisms, particularly those involving the ABCG2 efflux pump. FL118, with its unique 10,11-methylenedioxy moiety, presents a paradigm shift. Its multi-targeted approach, inhibiting key survival proteins and DNA repair pathways while bypassing common resistance mechanisms, positions it as a highly promising next-generation anticancer agent. The data and protocols presented in this guide underscore the distinct and complementary nature of these two important drugs, providing a solid foundation for further research and development in the pursuit of more effective cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchhub.com [researchhub.com]

- 3. benchchem.com [benchchem.com]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 8. Clonogenic survival assay [bio-protocol.org]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 10. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Clonogenic Assay [en.bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Optimization of (R)-FL118

Abstract

(R)-FL118, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a potent camptothecin analog with significant antitumor activity.[1][2] Unlike traditional camptothecins that primarily target Topoisomerase I (Top1), FL118 exhibits a unique mechanism of action by downregulating key cancer cell survival proteins, including survivin, Mcl-1, XIAP, and cIAP2, independent of p53 status.[3][4][5] Recent studies have also identified its role as a "molecular glue degrader" that directly binds to the oncogenic protein DDX5, leading to its degradation.[6] Furthermore, FL118 has been shown to inhibit the homologous recombination repair pathway by downregulating RAD51.[7] This multimodal action and its ability to overcome drug resistance mediated by efflux pumps like ABCG2 make it a promising candidate for cancer therapy.[3][6] This document provides a detailed protocol for the chemical synthesis of this compound and discusses potential optimization strategies based on published literature.

This compound Signaling Pathway